1,4-Thiazepan-6-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
1,4-thiazepan-6-ol |
InChI |
InChI=1S/C5H11NOS/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2 |
InChI Key |
NWSKUWDWYPBYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(CN1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Thiazepan 6 Ol and Its Structural Analogs
Classical and Cyclization-Based Approaches to the 1,4-Thiazepane (B1286124) Scaffold
The foundational methods for building the 1,4-thiazepane ring rely on cyclization reactions, where a linear precursor is induced to form the seven-membered ring. These can be broadly categorized into intermolecular and intramolecular strategies.
Intermolecular approaches involve the reaction of two separate molecules to form the thiazepane ring. A prominent strategy is the tandem conjugate addition/cyclization reaction between 1,2-amino thiols and α,β-unsaturated esters. nih.gov This one-pot synthesis is an efficient route to 1,4-thiazepanones, which are direct precursors to 1,4-thiazepanes. nih.gov The reaction tolerates a wide variety of α,β-unsaturated esters, allowing for diversity in the final products. nih.gov The resulting 1,4-thiazepanone can then be reduced to the corresponding 1,4-thiazepane. To obtain the specific 1,4-Thiazepan-6-OL, this would typically involve the reduction of a 1,4-thiazepan-6-one intermediate.
Another classical intermolecular approach involves the reaction of chalcones (α,β-unsaturated carbonyl compounds) with ortho-mercapto aniline (B41778) in an alkaline medium, which proceeds via a Michael addition followed by a cyclization to yield dibenzo[b,f] mdpi.comthieme-connect.comthiazepine derivatives. chemmethod.comchemmethod.com While this method typically produces benzo-fused analogs, the underlying principle of reacting a bifunctional nucleophile (containing both an amine and a thiol) with an electrophilic partner is a cornerstone of thiazepine synthesis.
Intramolecular cyclization involves a single molecule containing all the necessary components for ring formation. This approach often provides greater control over the cyclization process. An example of this strategy is the N-acyliminium ion cyclization. This method has been used for the scalable synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo mdpi.comthieme-connect.comthiazepine, a core structure in several biologically active molecules. acs.org The process starts with a precursor like 4-methoxythiophenol and proceeds through an N-acyliminium intermediate which then cyclizes to form the thiazepine ring in high yield over several steps. acs.org
Hypervalent iodine reagents can also mediate intramolecular halocyclisation of alkenes, providing a route to halogenated heterocyclic compounds. beilstein-journals.org For instance, an alkene can be activated by an iodonium (B1229267) species, followed by intramolecular attack from a nitrogen nucleophile to form the ring. beilstein-journals.org Such strategies could be adapted to create functionalized thiazepanes that are precursors to this compound. The synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which undergo intramolecular cyclization to form furanone derivatives, also exemplifies the power of intramolecular ring-closing reactions in heterocycle synthesis. chimicatechnoacta.ru
Ring-Closing Strategies via Intermolecular Reactions
Advanced and Stereoselective Syntheses of this compound Derivatives
Modern synthetic methods aim to control the three-dimensional arrangement of atoms, which is crucial for biological activity. For this compound, the stereochemistry at the C6 position is of particular interest.
Achieving enantiopure or enantioenriched 1,4-thiazepane derivatives is a key objective. Asymmetric hydrogenation is a powerful tool for this purpose. The asymmetric hydrogenation of dibenzo[b,f] mdpi.comthieme-connect.comthiazepines has been accomplished with high efficiency using chiral iridium and ruthenium catalysts. researchgate.netresearchgate.net For example, using an [Ir(COD)Cl]₂/(R)-SynPhos complex in the presence of iodine allows for the hydrogenation of various substituted dibenzothiazepines with up to 96% enantiomeric excess (ee). researchgate.net The choice of chiral ligand and additives like iodine has been shown to significantly enhance both reactivity and enantioselectivity. researchgate.net
Another approach is the enantioselective aza-Reformatsky reaction of seven-membered cyclic imines, including dibenzo[b,f] mdpi.comthieme-connect.comthiazepines. beilstein-journals.org This reaction, using a chiral ligand with zinc methyl, can produce chiral β-amino esters with high yields and enantioselectivities ranging from 79–94% ee. beilstein-journals.org For a non-fused system like this compound, stereoselectivity can be achieved by the asymmetric reduction of the corresponding ketone, 1,4-thiazepan-6-one, using chiral reducing agents or catalysts. Stereoselective synthesis of aminotriol derivatives from a spiro-epoxide intermediate, where the oxirane ring is opened by amines, also demonstrates a viable strategy for creating chiral centers with high control. mdpi.com
Table 1: Examples of Asymmetric Hydrogenation of Dibenzo[b,f] mdpi.comthieme-connect.comthiazepines Data sourced from multiple studies focusing on chiral iridium and ruthenium catalysts. researchgate.netresearchgate.net
| Substrate (Thiazepine) | Catalyst/Ligand | Additive | Yield (%) | Enantiomeric Excess (ee, %) |
| 11-Methyldibenzo[b,f] mdpi.comthieme-connect.comthiazepine | [Ir(COD)Cl]₂ / (R)-SynPhos | Iodine | >95 | 91 |
| 11-Ethyldibenzo[b,f] mdpi.comthieme-connect.comthiazepine | [Ir(COD)Cl]₂ / (R)-SynPhos | Iodine | >95 | 92 |
| 11-Phenyldibenzo[b,f] mdpi.comthieme-connect.comthiazepine | [Ir(COD)Cl]₂ / (R)-SynPhos | Iodine | >95 | 96 |
| Dibenzo[b,f] mdpi.comthieme-connect.comthiazepine | Cationic Ru-Diamine Complex | - | >99 | >99 |
Regioselectivity involves controlling where new functional groups are introduced onto a molecule. For the 1,4-thiazepane scaffold, this allows for the precise placement of substituents to modulate biological activity. Calculation-assisted methods can predict the most reactive sites on a heterocyclic ring, enabling targeted functionalization. rsc.org For example, determining pKa values and N-basicities can guide the regioselective metalation of a scaffold using specific organometallic bases, followed by quenching with electrophiles to install a variety of functional groups. rsc.org
The synthesis of 1,2,3,4-tetrasubstituted arenes through the regioselective trapping of aryne intermediates is another powerful strategy, particularly for benzo-fused analogs. nih.gov This method relies on two regioselective events: the ortho-deprotonation to generate a specific aryne and the subsequent regioselective trapping of that intermediate. nih.gov For the core 1,4-thiazepane ring, regioselective functionalization can be achieved by leveraging the different reactivity of the nitrogen and sulfur atoms or the carbons at various positions. For instance, the nitrogen atom can be acylated or alkylated, and carbons adjacent to the sulfur or nitrogen can be targeted for deprotonation and subsequent reaction with electrophiles.
Asymmetric Synthesis and Chiral Induction in 1,4-Thiazepane Chemistry
Multicomponent Reactions (MCRs) for Diverse 1,4-Thiazepane Libraries
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for generating chemical diversity. mdpi.comrsc.org They allow for the rapid assembly of complex molecules like 1,4-thiazepines from simple starting materials. mdpi.com
One such approach is a microwave-assisted, solvent-free, three-component reaction to produce 1,4-thiazepine derivatives fused with other heterocyclic motifs like carbazole (B46965) or pyrazole. mdpi.comresearchgate.net This method is noted for its high yields, short reaction times, and environmental friendliness. mdpi.com Another reported MCR involves the reaction of thiazole (B1198619) carbenes, substituted ketenes, and activated alkynes to generate highly substituted furan-fused 1,4-thiazepines. thieme-connect.com This methodology is significant as it demonstrates a carbene-triggered ring-expansion, allowing for the introduction of several functional groups suitable for creating libraries of potential drug candidates. thieme-connect.com These MCR strategies provide powerful platforms for the diversity-oriented synthesis of 1,4-thiazepane analogs, enabling the exploration of structure-activity relationships.
Table 2: Examples of Multicomponent Reactions for 1,4-Thiazepine Synthesis Illustrates the combination of different starting materials to generate diverse thiazepine scaffolds. mdpi.comthieme-connect.com
| Component 1 | Component 2 | Component 3 | Resulting Scaffold |
| Thiazole Carbene | Substituted Ketene | Activated Alkyne | Furan-fused 1,4-Thiazepine |
| Carbazole Derivative | Cysteamine (B1669678) | Aldehyde/Ketone | Carbazole-fused 1,4-Thiazepine |
| 4-Acetylpyrazole | Thiosemicarbazide | Arylcarbohydrazonoyl chloride | Pyrazole-fused 1,3,4-Thiadiazole (related heterocycle) |
Ring Expansion Methodologies for Accessing 1,4-Thiazepane Systems
The construction of the seven-membered 1,4-thiazepane ring system can be achieved through the strategic expansion of smaller, more readily available heterocyclic precursors. These methodologies leverage the thermodynamic driving force of relieving ring strain in four-, five-, or six-membered rings to form the more stable seven-membered structure.
Ring expansion strategies provide a valuable entry point to the 1,4-thiazepane core. Common methods include the rearrangement of six-membered rings, such as tetrahydro-1,4-thiapyranones, or the reductive ring expansion of fused ketoxime derivatives.
One notable approach involves the Beckmann rearrangement of tetrahydro-1,4-thiapyranone oximes. nih.gov This classic reaction transforms a cyclic ketone into a lactam, effectively inserting a nitrogen atom into the ring to form a thiazepanone, which can then be reduced to the corresponding thiazepane. Another powerful method is the reductive ring expansion of cyclic ketoximes fused to aromatic systems, which can yield structures like 2,3,4,5-tetrahydrobenzo[b] researchgate.netthiazepine. acs.orgnih.gov This reaction has been systematically studied with various aluminum-based reducing agents. For instance, the treatment of dihydro-2H-benzo[b]thiophen-4(5H)-one oxime with dichloroaluminum hydride (AlHCl₂) in cyclopentyl methyl ether (CPME) has been shown to be an effective method for producing the expanded tetrahydrobenzo[b] researchgate.netthiazepine product in good yield. mdpi.com The choice of reductant is critical; while strong reductants like LiAlH₄ can lead to undesired side products such as the simple reduction to a primary amine, Lewis acidic reagents like AlHCl₂ promote the desired rearrangement. mdpi.com
| Starting Material | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Tetrahydro-1,4-thiapyranone Oxime | Acid catalyst (e.g., H₂SO₄) | 1,4-Thiazepan-5-one (B1267140) | - | nih.gov |
| Dihydro-2H-benzo[b]thiophen-4(5H)-one oxime | AlHCl₂ (LiAlH₄/AlCl₃ = 1:3), CPME | 2,3,4,5-Tetrahydrobenzo[b] researchgate.netthiazepine | Good | mdpi.com |
| Dihydro-2H-benzo[b]thiophen-4(5H)-one oxime | Diisobutylaluminum hydride (DIBALH) | 2,3,4,5-Tetrahydrobenzo[b] researchgate.netthiazepine | - | acs.orgnih.gov |
The mechanisms governing ring expansion reactions are crucial for understanding and predicting their outcomes. The stability of cyclic structures is a key factor, with reactions often proceeding in a direction that minimizes ring strain. For instance, the conversion of a cyclobutane (B1203170) ring to a more stable cyclopentane (B165970) ring is a common driving force for rearrangement. chemistrysteps.com
In the case of the reductive ring expansion of ketoximes fused to aromatic rings using diisobutylaluminum hydride (DIBALH), the reaction mechanism has been investigated using density functional theory (DFT). acs.orgnih.gov These studies suggest that the reaction does not proceed through a simple, concerted pathway. Instead, it involves a stepwise mechanism that passes through a three-centered transition state. acs.orgnih.gov The potential energy curve calculated along the intrinsic reaction coordinate (IRC) revealed two distinct saddle points (transition states) and the formation of a partial phenonium cation intermediate. acs.orgnih.gov The preferential migration of the more electron-rich group is a key feature of this type of rearrangement, ultimately leading to the formation of the expanded secondary amine heterocycle. acs.orgnih.gov The proposed mechanism for this aluminum reagent-mediated reaction involves coordination of the aluminum to the oxime oxygen, followed by migration of a ring carbon to the nitrogen atom with concomitant cleavage of the N-O bond, and subsequent reduction of the resulting iminium intermediate. mdpi.com
Expansion of Smaller Heterocyclic Rings to 1,4-Thiazepanes
Organocatalytic and Metal-Catalyzed Routes to this compound and its Derivatives
Modern catalytic methods, including those utilizing transition metals and small organic molecules (organocatalysts), offer elegant and efficient pathways to complex heterocyclic structures like 1,4-thiazepanes.
Transition metal catalysis, particularly with gold, has emerged as a powerful strategy for synthesizing 1,4-thiazepane derivatives. tandfonline.com Gold(I) catalysts are particularly effective in activating alkynes toward nucleophilic attack. A notable example is the gold-catalyzed intramolecular 7-exo-dig cyclization of 1,3-aminothioether precursors that bear N-propargyl and S-allyl groups. tandfonline.comunistra.fr
This process involves the nucleophilic attack of the sulfur atom onto the gold-activated alkyne, leading to a C-S bond formation. This is followed by a concomitant allyl group migration from the sulfur to a carbon atom (S-to-C migration). researchgate.netresearchgate.net This intramolecular thioallylation has been demonstrated through crossover experiments. researchgate.net The reaction can be optimized using specific gold catalysts, such as Echavarren's catalyst (Au-cat1), to achieve high yields. tandfonline.com The resulting 1,4-thiazepane structures, which contain a 1,6-enyne skeleton, can be further elaborated through subsequent gold-catalyzed cycloisomerization reactions to produce complex bicyclic systems. tandfonline.com While gold is prominent, other transition metals like palladium and copper are also widely used in the synthesis of various sulfur- and nitrogen-containing heterocycles. researchgate.nettandfonline.com
| Substrate Type | Catalyst System | Reaction Type | Product | Reference |
|---|---|---|---|---|
| N-propargyl S-allyl 1,3-aminothioether | Au(I) catalyst (e.g., Au-cat1) | 7-exo-dig Thioallylation | Substituted 1,4-Thiazepane | tandfonline.com |
| Chiral 1,3-aminothioethers | Gold-catalysis | 7-exo-dig cyclization with C-S bond formation | 1,4-Thiazepanes | researchgate.net |
While direct organocatalytic routes to this compound are not extensively documented, organocatalysis offers significant potential for the asymmetric synthesis of its key precursors. Organocatalysis uses small, metal-free organic molecules to catalyze chemical transformations, often with high stereoselectivity, and represents a versatile and sustainable synthetic tool. thieme.deorganic-chemistry.org
A highly efficient, one-pot synthesis of 1,4-thiazepanones, which are direct precursors to 1,4-thiazepanes via reduction, involves the reaction of 1,2-amino thiols (like cysteamine) with α,β-unsaturated esters. nih.govnih.gov Organocatalysis can be applied to prepare these starting materials with high enantiopurity. For example, asymmetric organocatalytic Michael additions are a well-established method for producing chiral α,β-unsaturated esters. Similarly, organocatalytic methods can provide access to chiral amino thiols.
The principles of organocatalysis have been successfully applied to the synthesis of various precursors for bioactive molecules. For instance, novel organocatalytic stereoselective approaches have been developed for nitro precursors of γ-amino acids, which are structurally relevant to the aminothiol (B82208) backbone of 1,4-thiazepanes. thieme.de Furthermore, asymmetric organocatalytic synthesis has been used to prepare complex heterocyclic structures like bisindole-piperidine-amino acid hybrids, demonstrating the power of this approach in constructing nitrogen-containing rings from acyclic precursors. rsc.org The application of these established organocatalytic principles could provide a valuable pathway to chiral, non-racemic precursors for the synthesis of enantiomerically pure this compound and its derivatives.
Chemical Reactivity and Transformations of 1,4 Thiazepan 6 Ol
Reactions Involving the Thiazepane Ring System of 1,4-Thiazepan-6-OL
The thiazepane core, a seven-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 4, is the defining structural feature of the molecule. vulcanchem.com Its reactivity is influenced by the nucleophilicity of these heteroatoms and the potential for the ring to undergo structural changes.
The thiazepane ring possesses two primary sites for nucleophilic activity: the nitrogen atom of the secondary amine and the sulfur atom of the thioether. The nitrogen atom can readily react with various electrophiles. For instance, in the synthesis of related thiazepine derivatives, the amine acts as a nucleophile in cyclization reactions. chemmethod.comchemmethod.comthieme-connect.com Similarly, the sulfur atom can attack electrophilic centers, a reactivity pattern observed in the formation of thiazinane rings from thiourea (B124793) derivatives under acidic conditions. mdpi.com
Electrophilic reactions targeting the thiazepane core itself are less common but conceivable. Protonation will readily occur at the nitrogen atom, forming a thiazepanium salt. The sulfur atom can also be targeted by strong electrophiles, leading to the formation of sulfonium (B1226848) salts.
The seven-membered thiazepane ring system can participate in rearrangement reactions, particularly when a suitable functional group is present on an adjacent carbon. A notable transformation is a Favorskii-like rearrangement, which can lead to the formation of 1,4-thiazepan-5-one (B1267140) species. researchgate.net This type of rearrangement involves the formation of a cyclopropanone (B1606653) intermediate followed by ring opening, and it has been identified as a key process in the formation of stable thiazepan-5-one linkages in protein modification studies. researchgate.net
Ring-opening reactions of the thiazepane ring itself are not extensively documented under typical conditions but could occur under forcing conditions, such as with strong reducing agents or in the presence of reagents that can cleave C-N or C-S bonds. vulcanchem.com For instance, challenges in certain synthetic routes for fluorinated thiazepanes include the risk of ring-opening side reactions, which necessitates careful temperature control. vulcanchem.com
Nucleophilic and Electrophilic Reactivity of the Thiazepane Core
Transformations at the Hydroxyl Group of this compound
The secondary alcohol at the C-6 position is a versatile functional handle that allows for a wide array of chemical modifications through oxidation, reduction, and substitution-type reactions like esterification and etherification.
The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, 1,4-Thiazepan-6-one. This transformation is a standard reaction for secondary alcohols and can be achieved using a variety of common oxidizing agents. While specific examples for this compound are not detailed in the literature, the oxidation of analogous heterocyclic alcohols is well-established. For example, the oxidation of hydroxyl groups in similar structures to yield ketone derivatives is a common synthetic step. smolecule.com
Conversely, the ketone, 1,4-Thiazepan-6-one, can be reduced back to the secondary alcohol, this compound. This reduction can be accomplished with hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ethz.ch The diastereoselectivity of such reductions can often be controlled. For instance, the Evans-Saksena reduction, which uses tetramethylammonium (B1211777) triacetoxyborohydride, is known to produce 1,3-anti diols with high selectivity by delivering a hydride intramolecularly. youtube.com
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound (Secondary Alcohol) | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | 1,4-Thiazepan-6-one (Ketone) | Oxidation |
| 1,4-Thiazepan-6-one (Ketone) | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | This compound (Secondary Alcohol) | Reduction |
This table represents plausible transformations based on standard organic chemistry principles and reactions observed in analogous heterocyclic systems. smolecule.comethz.ch
Esterification of the hydroxyl group provides a means to introduce a wide variety of acyl groups. This can be achieved through reaction with carboxylic acids under acidic catalysis (Fischer esterification), or more commonly, with more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides in the presence of a base. chemguide.co.ukuakron.edu The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) method is particularly effective for esterifying alcohols under mild, non-acidic conditions. orgsyn.org The synthesis of esters from heterocyclic alcohols is a widely used strategy in medicinal chemistry to modify compound properties. nih.gov
Etherification, the conversion of the hydroxyl group to an ether, can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is critical to favor substitution over elimination.
| Reactant | Reagent(s) | Catalyst/Conditions | Product Type |
|---|---|---|---|
| This compound | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester |
| This compound | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | Ester |
| This compound | Alkyl Halide (R'-X) | Strong Base (e.g., NaH) | Ether |
This table summarizes common methods for esterification and etherification applicable to secondary alcohols like this compound. chemguide.co.ukorgsyn.org
Oxidation and Reduction Pathways of the Alcohol Functionality
Functional Group Interconversions on this compound Derivatives
Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukslideshare.net For derivatives of this compound, the hydroxyl group is an excellent starting point for such transformations.
A primary FGI pathway involves converting the alcohol into a better leaving group, such as a sulfonate ester (tosylate, mesylate, or triflate). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. vanderbilt.edu These sulfonate esters are highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functionalities, such as halides, azides, and nitriles, with inversion of stereochemistry. vanderbilt.edu For example, reacting a tosylate derivative with sodium azide (B81097) would yield an azido-thiazepane, which can be subsequently reduced to an amino-thiazepane. vanderbilt.edu
Another important FGI involves the thioether moiety. The sulfur atom can be oxidized to form a sulfoxide (B87167) or further to a sulfone using oxidizing agents like hydrogen peroxide or m-CPBA. google.com The synthesis of 1,4-thiazepine sulfones is a documented transformation in the development of bioactive molecules. google.com These oxidized sulfur species significantly alter the electronic properties and geometry of the thiazepane ring.
| Starting Group | Reagent(s) | Resulting Group | Reaction Class |
|---|---|---|---|
| Hydroxyl (-OH) | TsCl, pyridine | Tosylate (-OTs) | Sulfonylation |
| Tosylate (-OTs) | LiBr, DMF | Bromo (-Br) | Nucleophilic Substitution |
| Tosylate (-OTs) | NaN₃, DMF | Azido (-N₃) | Nucleophilic Substitution |
| Azido (-N₃) | H₂, Pd/C or LiAlH₄ | Amino (-NH₂) | Reduction |
| Thioether (-S-) | H₂O₂ or m-CPBA | Sulfone (-SO₂-) | Oxidation |
This table illustrates key functional group interconversions possible on the 1,4-thiazepane (B1286124) scaffold, enabling the synthesis of diverse derivatives. vanderbilt.edugoogle.com
Mechanistic Studies of this compound Reactivity: An Unexplored Frontier
Detailed searches of scientific literature and chemical databases have revealed a significant gap in the current body of research regarding the mechanistic studies of the chemical reactivity and transformations of this compound.
While the synthesis and potential applications of various thiazepane derivatives are documented, specific experimental or computational investigations into the reaction mechanisms of this compound are not presently available in published literature. General principles of the reactivity of secondary alcohols and cyclic thioethers can provide a hypothetical framework for its behavior. For instance, the hydroxyl group at the 6-position is expected to undergo typical alcohol reactions such as oxidation, esterification, and etherification. The sulfur and nitrogen heteroatoms within the seven-membered ring are likely to influence the regioselectivity and stereoselectivity of these transformations through their electronic and steric effects.
However, without dedicated mechanistic studies, which would involve techniques such as kinetic analysis, isotopic labeling, intermediate trapping, and computational modeling (e.g., Density Functional Theory calculations), any discussion of reaction pathways, transition states, and the precise influence of the thiazepane ring remains speculative.
Table 1: Hypothetical Reaction Pathways for this compound (Note: This table is based on general organic chemistry principles and is not derived from specific experimental data for this compound.)
| Reaction Type | Reagents | Expected Product | Potential Mechanistic Pathway |
|---|---|---|---|
| Oxidation | PCC, DMP | 1,4-Thiazepan-6-one | E2 elimination from a chromate (B82759) ester intermediate |
| Esterification | Acetic anhydride, Pyridine | 1,4-Thiazepan-6-yl acetate | Nucleophilic acyl substitution |
| O-Alkylation | NaH, CH₃I | 6-Methoxy-1,4-thiazepane | Williamson ether synthesis (SN2) |
The absence of specific research on the mechanistic aspects of this compound's reactivity highlights a potential area for future investigation. Such studies would be crucial for understanding its stability, degradation pathways, and for the rational design of novel synthetic routes to more complex molecules based on this scaffold. Researchers in the field of heterocyclic chemistry and reaction mechanisms are encouraged to explore this uncharted territory.
Advanced Spectroscopic Characterization and Structural Analysis of 1,4 Thiazepan 6 Ol
Infrared (IR) Spectroscopy for Functional Group Identification in 1,4-Thiazepan-6-OL
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to the O-H, N-H, C-H, C-O, C-N, and C-S bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| N-H | Stretching | 3300 - 3500 (medium) |
| C-H | Stretching | 2850 - 3000 |
| C-O | Stretching | 1050 - 1150 |
| C-N | Stretching | 1020 - 1250 |
| C-S | Stretching | 600 - 800 |
This is an interactive data table with predicted IR absorption frequencies.
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding, which can occur intermolecularly. The exact positions of these bands can provide clues about the extent of hydrogen bonding in the sample.
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. savemyexams.com For this compound (C₅H₁₁NOS), the molecular weight is 133.21 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 133. libretexts.org The presence of a significant M+1 peak would be anticipated due to the natural abundance of the ¹³C and ³³S isotopes.
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. libretexts.org For the 1,4-thiazepane (B1286124) ring, fragmentation often involves cleavage adjacent to the heteroatoms. Common fragmentation pathways for this compound could include:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the nitrogen or sulfur atoms.
Loss of small molecules: Elimination of stable neutral molecules such as H₂O from the hydroxyl group, or cleavage of the ring to lose ethylene (B1197577) (C₂H₄).
Ring cleavage: Fragmentation of the seven-membered ring can lead to various smaller charged fragments. A retro-Diels-Alder type fragmentation has been observed in some thiazepane derivatives.
| Fragment Ion | Plausible Structure / Loss | Expected m/z |
| 133 | [C₅H₁₁NOS]⁺ (Molecular Ion) | 133 |
| 115 | [M - H₂O]⁺ | 115 |
| 100 | [M - SH]⁺ | 100 |
| 88 | Cleavage product | 88 |
| 74 | Cleavage product | 74 |
| 44 | [C₂H₆N]⁺ | 44 |
This is an interactive data table with predicted m/z values for plausible fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most informative for compounds containing chromophores, such as conjugated π systems or carbonyl groups.
This compound is a saturated heterocyclic compound lacking an extended system of conjugated double bonds. The primary electronic transitions available are σ → σ* and n → σ* transitions.
σ → σ transitions:* These involve electrons in sigma bonds and require high energy, thus they occur at very short wavelengths, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.
n → σ transitions:* These involve the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms. These transitions are also typically found in the far-UV region (around 200-220 nm) and result in weak absorption bands.
Consequently, a UV-Vis spectrum of this compound recorded in a standard solvent like ethanol (B145695) or methanol (B129727) is not expected to show any significant absorbance in the 220-800 nm range. The absence of strong absorption bands in this region confirms the lack of major chromophores in the structure.
X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal evidence of molecular structure and stereochemistry. This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional map of electron density, from which the positions of individual atoms can be determined with high precision.
For a molecule like this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information. This includes the determination of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, the absolute configuration of chiral centers can be unambiguously established, which is crucial for understanding the molecule's biological activity.
The X-ray diffraction analysis of a single crystal of one of these enantiomers would allow for the definitive assignment of its absolute stereochemistry. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be revealed, providing insights into intermolecular interactions such as hydrogen bonding, which are often crucial for the stability of the crystalline state.
To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, a representative table of crystallographic parameters for a hypothetical 1,4-thiazepane derivative is provided below.
Table 1: Hypothetical Crystallographic Data for a 1,4-Thiazepane Derivative
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 829.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.352 |
This table is for illustrative purposes only and does not represent actual data for this compound.
The parameters in the table define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice. The space group provides information about the symmetry elements present in the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit.
In addition to the unit cell parameters, an X-ray diffraction study provides the precise atomic coordinates for each atom in the molecule, which can be used to generate a three-dimensional model. A selection of hypothetical bond lengths and angles for the this compound ring is presented in Table 2 to demonstrate the level of detail that can be obtained.
Table 2: Representative Bond Lengths and Angles for the 1,4-Thiazepan Ring
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C2-N1-C7 | 115.2 |
| C3-S4-C5 | 98.7 |
| N1-C2 | 1.47 |
| C2-C3 | 1.53 |
| C3-S4 | 1.82 |
| S4-C5 | 1.81 |
| C5-C6 | 1.52 |
| C6-C7 | 1.53 |
| C7-N1 | 1.48 |
| C5-C6-C7 | 112.5 |
This table contains representative data and does not reflect experimentally determined values for this compound.
Computational and Theoretical Investigations of 1,4 Thiazepan 6 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules like 1,4-Thiazepan-6-OL. These computational methods provide insights into the stability, reactivity, and electronic distribution of the molecule.
Density Functional Theory (DFT) Studies on 1,4-Thiazepane (B1286124) Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the 1,4-thiazepane scaffold, DFT calculations are instrumental in determining its thermodynamic stability. For instance, studies on derivatives have utilized DFT to calculate ring strain energy. In one such case, the ring strain energy of a substituted 1,4-thiazepane was calculated to be 18.3 kcal/mol using the B3LYP/6-31G* level of theory. vulcanchem.com Another study on a different derivative suggested that the introduction of a 2,4-difluorophenylsulfonyl group could reduce the ring strain in the thiazepane core by 9.3 kJ/mol when compared to non-sulfonylated analogs, thereby enhancing its conformational flexibility. vulcanchem.com
A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum. The resulting data would provide insights into the bond lengths, angles, and dihedral angles, which are critical for understanding the molecule's three-dimensional structure.
Ab Initio Methods for Molecular Orbital Analysis
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are essential for a detailed analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.
For a molecule like this compound, an ab initio analysis would reveal the distribution and energies of its molecular orbitals. This information is vital for predicting how the molecule would interact with other chemical species. For example, the HOMO and LUMO distributions can indicate the likely sites for nucleophilic and electrophilic attack, respectively. While specific ab initio studies on this compound are not documented, the application of these methods to similar heterocyclic systems is a common practice in computational chemistry.
Conformational Analysis of the Seven-Membered 1,4-Thiazepane Ring
The seven-membered 1,4-thiazepane ring possesses significant conformational flexibility. Computational conformational analysis is employed to identify the most stable conformations and the energy barriers between them. The 1,4-thiazepane ring is known to adopt various conformations, with the chair-like conformation often being the most stable. vulcanchem.com
In some derivatives, the presence of bulky substituents can lead to a preference for a twist-boat conformation. vulcanchem.com The specific conformation adopted by the ring is crucial as it dictates the spatial arrangement of the substituents, which in turn affects the molecule's chemical and biological properties. For this compound, the position of the hydroxyl group on the ring would be a key determinant of the preferred conformation. Computational models can predict the most likely conformations and their relative energies, providing a detailed picture of the molecule's three-dimensional structure.
Molecular Dynamics Simulations for Dynamic Behavior of this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide valuable insights into its dynamic behavior over time. These simulations can reveal how the molecule changes its conformation in different environments, such as in a solvent or when interacting with a biological target.
An MD simulation of this compound would involve placing the molecule in a simulated environment and calculating the forces between the atoms over a period of time. This would generate a trajectory of the molecule's movements, from which various properties could be analyzed, such as conformational changes, hydrogen bonding patterns, and interactions with surrounding molecules. This information is particularly important for understanding how the molecule might behave in a biological system.
Computational Prediction of Reactivity and Reaction Pathways
Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. For this compound, these methods can be used to identify the most reactive sites in the molecule and to model the transition states of potential reactions. DFT calculations, for example, can be used to determine the activation energies of competing reaction mechanisms, helping to predict the most likely reaction products.
For instance, the presence of the sulfur and nitrogen atoms in the 1,4-thiazepane ring, along with the hydroxyl group, provides multiple potential sites for chemical reactions. Computational models can be used to explore various reaction pathways, such as oxidation, reduction, or substitution reactions, and to identify the most energetically favorable routes. vulcanchem.com
Structure-Activity Relationship (SAR) Modeling of 1,4-Thiazepane Analogs (excluding specific biological outcomes)
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its activity. For 1,4-thiazepane analogs, SAR studies can help to identify the key structural features that are important for a particular type of activity. vulcanchem.com
These studies typically involve creating a library of related compounds with systematic variations in their structure and then using computational methods to correlate these structural changes with observed activities. For example, a SAR study on 1,4-thiazepane analogs might explore how different substituents on the ring affect the molecule's shape, electronic properties, and ultimately its interactions with a target. vulcanchem.com While specific biological outcomes are excluded from this discussion, the principles of SAR modeling are crucial for the rational design of new molecules with desired properties.
Below is an example of a data table that could be generated from a hypothetical SAR study on 1,4-thiazepane analogs:
| Analog | R1-substituent | R2-substituent | Calculated Property 1 | Calculated Property 2 |
| 1 | H | OH | Value A | Value X |
| 2 | CH3 | OH | Value B | Value Y |
| 3 | H | OCH3 | Value C | Value Z |
Emerging Research Directions and Applications of 1,4 Thiazepan 6 Ol in Chemical Science
1,4-Thiazepan-6-OL as a Scaffold in Chemical Biology Research
The unique structural features of the 1,4-thiazepane (B1286124) core, particularly its non-planar, sp³-rich nature, make it an attractive scaffold for interrogating biological systems. Its derivatives are being explored for their ability to interact with complex biological targets, often with improved specificity compared to flatter, aromatic compounds. nih.govresearchgate.net
Fragment-Based Ligand Discovery (FBLD) has become a powerful strategy in drug discovery, relying on the identification of small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. openaccessjournals.com These initial hits are then optimized and grown into more potent lead compounds. A significant challenge in FBLD is the population of fragment libraries with structurally diverse and three-dimensional molecules. openaccessjournals.comnih.gov Historically, these libraries have been dominated by flat, sp²-rich aromatic compounds. nih.govnih.gov
The 1,4-thiazepane scaffold is a prime candidate for expanding fragment libraries into under-explored regions of 3D chemical space. nih.govresearchgate.netresearchgate.net Saturated seven-membered rings like 1,4-thiazepane are currently underrepresented in screening collections. nih.gov Their inherent 3D character offers improved shape complementarity to protein binding sites, which can lead to higher specificity and better drug-like properties. nih.govresearchgate.net The drive to "escape from planarity" is a major trend in medicinal chemistry, aiming to create molecules with more effective target-ligand interactions. researchgate.netwhiterose.ac.uk The 1,4-thiazepane core, as a flexible yet constrained seven-membered ring, provides a robust framework for generating novel 3D fragments. researchgate.net
Table 1: Properties of 1,4-Thiazepane Scaffolds in FBLD
| Property | Description | Significance in FBLD |
|---|---|---|
| High 3D Character | Rich in sp³-hybridized carbons, leading to a non-planar, globular shape. | Improves binding specificity and provides access to novel chemical space not occupied by flat molecules. nih.govresearchgate.net |
| Structural Novelty | Seven-membered heterocyclic rings are underrepresented in typical fragment libraries. | Increases the diversity of screening collections, raising the probability of finding novel hits against difficult targets. nih.gov |
| Synthetic Tractability | Efficient synthetic routes allow for the creation of diverse analog libraries. nih.govresearchgate.net | Enables rapid follow-up and structure-activity relationship (SAR) studies to optimize initial fragment hits. |
| Favorable Drug-Like Properties | Increased sp³ character is often correlated with improved solubility and metabolic stability. researchgate.net | Enhances the potential for fragments to be developed into successful clinical candidates. |
The utility of the 1,4-thiazepane scaffold is contingent upon the ability to synthesize a wide array of analogs for biological testing. Researchers have developed efficient synthetic methods to access these compounds. A notable one-pot synthesis utilizes the reaction of α,β-unsaturated esters with 1,2-amino thiols to form 1,4-thiazepanones, which are key precursors to 1,4-thiazepanes. nih.govresearchgate.net This method is advantageous for its reasonable reaction times (0.5–3 hours) and its tolerance for a broad scope of substrates, facilitating the creation of diverse libraries. nih.gov
These synthetic efforts have enabled the study of 1,4-thiazepane analogs as ligands for specific biological targets. For instance, a nuclear magnetic resonance (NMR) fragment screen identified acylated 1,4-thiazepanes as novel ligands for the bromodomain and extraterminal domain (BET) family of proteins, which are important anti-cancer drug targets. nih.govresearchgate.net By synthesizing various 1,4-thiazepane derivatives, researchers were able to probe the structure-activity relationship (SAR) and confirm their binding to the BRD4 bromodomain using protein-observed ¹⁹F NMR. nih.gov This demonstrates how synthetic diversification of the 1,4-thiazepane scaffold directly enables the exploration of molecular interactions with therapeutically relevant proteins.
A mechanistic probe is a specialized molecule used to investigate a biological or chemical process. While direct reports on this compound as a mechanistic probe are limited, its derivatives function as such in the context of target validation and interaction mapping. By systematically modifying the 1,4-thiazepane scaffold and observing the corresponding changes in binding affinity or biological activity, these analogs act as probes to elucidate the key molecular recognition events between a ligand and its target protein. nih.gov
For example, the characterization of 1,4-thiazepanes as BET bromodomain ligands allows these compounds to be used as tools to study the function and regulation of these epigenetic readers. nih.govresearchgate.net The development of related heterocyclic compounds as molecular probes for cancer therapeutics further highlights the potential of such scaffolds in mechanistic studies. google.com The ability to generate a library of related 1,4-thiazepane analogs provides a powerful toolkit for dissecting the structural requirements for binding to a particular protein, thereby probing the mechanism of interaction at a molecular level.
Design and Synthesis of 1,4-Thiazepane Analogs for Molecular Target Interaction Studies
Role of this compound in Catalysis and Organic Synthesis
Beyond chemical biology, the structural and electronic properties of the 1,4-thiazepane ring suggest potential applications in catalysis and as a tool in stereocontrolled organic synthesis. The presence of nitrogen and sulfur heteroatoms, along with inherent chirality in derivatives like this compound, are key features for these prospective roles.
Transition metal catalysis is a pillar of modern organic synthesis, where the ligand bound to the metal center plays a crucial role in determining the catalyst's reactivity and selectivity. nih.govmdpi.com Ligands containing heteroatoms like nitrogen and sulfur are common in catalysis because they can effectively coordinate to the metal center and modulate its electronic properties. mdpi.com
The 1,4-thiazepane scaffold, containing both a secondary amine and a thioether, is a potential bidentate ligand. The nitrogen and sulfur atoms can chelate to a metal, forming a stable complex. The seven-membered ring would create a specific bite angle and conformational constraint around the metal, which could influence the outcome of a catalyzed reaction. While the direct use of this compound as a ligand has not been extensively reported, the principles of ligand design suggest its potential. The development of new ligands is critical for advancing catalysis, and exploring scaffolds like 1,4-thiazepane could lead to novel catalysts for challenging transformations such as cross-coupling reactions. nih.govmdpi.com
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.comwikipedia.org After the reaction, the auxiliary is removed and can often be recycled. sigmaaldrich.com This is a powerful strategy for asymmetric synthesis, which is essential for the production of many pharmaceuticals and biologically active molecules. researchgate.net
This compound is an inherently chiral molecule due to the stereocenter at the 6-position. This makes it a candidate for development as a chiral auxiliary. In a hypothetical application, the hydroxyl group of this compound could be attached to a prochiral substrate, for example, via an ester or ether linkage. The chiral thiazepane framework would then sterically direct the approach of a reagent to one face of the substrate, leading to the formation of one stereoisomer in excess. The development of effective chiral auxiliaries requires that they are easy to attach and remove and that they provide high levels of stereocontrol. york.ac.uk Given its chirality and functional handle (the -OH group), the this compound scaffold represents a promising, yet unexplored, platform for designing new chiral auxiliaries for asymmetric transformations.
Table 2: Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,4-Thiazepanone |
| α,β-unsaturated ester |
| 1,2-amino thiol |
| BRD4 |
| Nitrogen |
As Ligands in Metal-Catalyzed Reactions
Potential in Polymer and Materials Science (derived from heterocyclic monomers)
Currently, there is a notable absence of published research specifically detailing the polymerization of this compound or its direct application as a heterocyclic monomer in polymer and materials science. While the broader class of sulfur-containing heterocyclic compounds, including various thiazepine derivatives, has been a subject of interest in medicinal chemistry, their potential as building blocks for novel polymers remains largely unexplored in the available scientific literature.
General polymer chemistry principles, such as ring-opening polymerization (ROP), are commonly applied to various heterocyclic monomers to create polymers with unique properties. For instance, lactams (cyclic amides) and lactones (cyclic esters) are well-known precursors for producing commercially important polymers like nylons and polyesters, respectively. The ring strain in these cyclic monomers is a key driving force for ROP, leading to the formation of linear polymer chains.
Theoretically, the this compound ring system, containing both sulfur and nitrogen heteroatoms as well as a hydroxyl functional group, could be a candidate for ROP. The presence of the hydroxyl group offers a potential site for initiating polymerization or for post-polymerization modification, which could be used to tailor the final properties of the material. The sulfur atom in the polymer backbone could impart unique characteristics, such as altered thermal stability, refractive index, or metal-binding capabilities, when compared to their all-oxygen or all-nitrogen containing polymer counterparts.
However, without experimental studies, any discussion on the specific conditions for the polymerization of this compound, the properties of the resulting poly(this compound), or its potential applications in materials science would be purely speculative. Research would be needed to investigate the feasibility of its polymerization, characterize the resultant polymer's molecular weight, thermal properties (like glass transition and melting temperatures), and mechanical properties (such as tensile strength and modulus).
Data on the polymerization of this compound and the properties of the resulting polymer are not available in the current scientific literature.
For progress in this area, future research would need to focus on:
The successful synthesis and purification of high-purity this compound monomer.
Exploration of suitable catalysts and reaction conditions for its ring-opening polymerization.
Thorough characterization of the resulting polymer's chemical structure, molecular weight, and physical properties.
Evaluation of the material's potential for specific applications, which could range from specialty engineering plastics to biomaterials, depending on the observed properties.
Until such research is conducted and published, the potential of this compound in polymer and materials science remains a theoretical concept.
Conclusion and Future Perspectives in 1,4 Thiazepan 6 Ol Chemistry
Synopsis of Key Advancements and Current Understanding
The field of 1,4-thiazepane (B1286124) chemistry has seen significant progress, particularly in the development of synthetic methodologies and the exploration of its derivatives as valuable scaffolds in medicinal chemistry. A key advancement has been the establishment of efficient one-pot syntheses of 1,4-thiazepanones, which serve as crucial precursors to 1,4-thiazepanes like 1,4-Thiazepan-6-OL. nih.govresearchgate.net These methods often involve the cyclization of α,β-unsaturated esters with 1,2-amino thiols, a process that has been optimized to proceed in shorter reaction times and with higher yields. nih.gov
The significance of the 1,4-thiazepane core lies in its three-dimensional character, which is an increasingly sought-after feature in fragment-based drug discovery. nih.govresearchgate.net Fragments with greater 3D character have demonstrated improved specificity in binding to biological targets. nih.gov This has spurred interest in 1,4-thiazepane derivatives as potential ligands for a variety of biological targets, including bromodomains, which are implicated in cancer. nih.govresearchgate.net
Furthermore, the functionalization of the 1,4-thiazepane ring system has been a focal point of recent research. For instance, the introduction of fluorine atoms at the 6-position can alter the molecule's conformation and electronic properties, potentially enhancing its interaction with biological targets. vulcanchem.com The synthesis of various derivatives, including those with carbazole (B46965) fused to the thiazepane ring, has expanded the chemical space and potential applications of this heterocyclic system. tandfonline.com
Identification of Unexplored Research Avenues and Methodological Challenges
Despite the progress, several research avenues in this compound chemistry remain underexplored. A primary challenge is the development of more diverse and efficient synthetic routes that allow for a wider range of substitutions on the thiazepane ring. nih.gov While current methods are effective, they can be limited by the availability of starting materials and may produce undesired regioisomers. nih.gov
Another area that warrants further investigation is the comprehensive biological evaluation of this compound and its derivatives. While some studies have explored their potential as anticancer and antimicrobial agents, a systematic screening against a broader range of biological targets is lacking. nih.govchemmethod.com The unique conformational properties of the 1,4-thiazepane ring suggest that its derivatives could be valuable probes for various biological processes.
Methodological challenges also persist, particularly in the stereoselective synthesis of chiral 1,4-thiazepane derivatives. The development of catalytic asymmetric methods would be a significant breakthrough, enabling the synthesis of enantiomerically pure compounds for more precise structure-activity relationship studies. Furthermore, scaling up the synthesis of these compounds for potential industrial applications presents another hurdle that needs to be addressed.
Future Directions in the Academic and Industrial Development of this compound and its Derivatives
The future of this compound chemistry is promising, with potential applications spanning both academic research and industrial development. In academia, a major focus will likely be on the design and synthesis of novel derivatives with enhanced biological activity. This will involve the use of computational modeling to predict binding affinities and guide the synthesis of targeted libraries of compounds.
The exploration of 1,4-thiazepane derivatives as scaffolds for new therapeutic agents is a key future direction. ontosight.aiontosight.ainiscpr.res.in Their potential as antipsychotics, antidepressants, and anti-inflammatory agents warrants further investigation. ontosight.aiontosight.ai The development of derivatives with improved pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates.
From an industrial perspective, the development of cost-effective and scalable synthetic routes will be paramount. nih.gov This could involve the use of flow chemistry or other process intensification technologies to improve efficiency and reduce waste. The application of 1,4-thiazepane derivatives in materials science, for example, as components of novel polymers or as ligands for catalysis, is another area that holds potential for industrial development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
